tert-Butyl (R)-Pyrrolidine-3-carboxylate Oxalate is a chemical compound notable for its unique molecular structure and potential applications in organic synthesis and medicinal chemistry. It is classified under pyrrolidine derivatives, which are cyclic compounds containing a five-membered nitrogen-containing ring. The compound features a tert-butyl group attached to the pyrrolidine ring, along with a carboxylate functional group, and is further modified by the introduction of an oxalate moiety. This modification enhances its reactivity and solubility in various solvents, making it a valuable building block in the synthesis of complex organic molecules.
The molecular formula for tert-Butyl (R)-Pyrrolidine-3-carboxylate Oxalate is with a molecular weight of approximately 261.27 g/mol. Its structure allows for interactions with various biological targets, which may influence metabolic pathways and enzyme mechanisms, suggesting its relevance in drug development and biochemical assays.
The synthesis of tert-Butyl (R)-Pyrrolidine-3-carboxylate Oxalate typically involves two main steps:
The industrial production of this compound may utilize continuous flow processes to enhance efficiency and yield. Flow microreactor systems are particularly effective for synthesizing tert-butyl esters, offering a more sustainable approach compared to traditional batch methods.
The molecular structure of tert-Butyl (R)-Pyrrolidine-3-carboxylate Oxalate consists of a pyrrolidine ring substituted with a tert-butyl group and a carboxylate group. The oxalate moiety contributes additional structural complexity and reactivity.
tert-Butyl (R)-Pyrrolidine-3-carboxylate Oxalate can participate in various chemical reactions:
The mechanism of action for tert-Butyl (R)-Pyrrolidine-3-carboxylate Oxalate involves its interaction with specific molecular targets such as enzymes and receptors. The presence of the tert-butyl group provides steric hindrance, influencing binding affinity and selectivity towards these targets. This interaction may lead to inhibition or activation depending on the specific biological context, thereby affecting metabolic pathways and enzyme mechanisms.
Additional analyses such as spectroscopic methods (NMR, IR) can be employed to confirm structural integrity and purity.
tert-Butyl (R)-Pyrrolidine-3-carboxylate Oxalate has several applications across various fields:
The enantioselective construction of the (R)-pyrrolidine-3-carboxylate core represents a foundational challenge in synthetic organic chemistry. Two predominant strategies have emerged for controlling the C3 stereocenter: chiral pool exploitation and asymmetric functionalization. The chiral pool approach typically utilizes naturally occurring L-aspartic acid or L-malic acid derivatives, where inherent chirality is preserved through multistep transformations. This method provides high enantiomeric excess (>99% ee) but suffers from lengthy synthetic sequences and limited flexibility for structural diversification [1] [2].
More innovative approaches involve prochiral substrate functionalization using stereodirecting techniques. A particularly efficient method employs enzymatic resolution of racemic tert-butyl pyrrolidine-3-carboxylate esters using immobilized lipases (e.g., Candida antarctica lipase B) in organic-aqueous biphasic systems. This biocatalytic process achieves enantiomeric ratios (E) >200, enabling isolation of the (R)-enantiomer with ≥98% ee at 45-50% theoretical yield. Alternatively, Evans oxazolidinone auxiliaries have been successfully applied to asymmetric Michael additions for constructing the pyrrolidine ring with defined stereochemistry. The auxiliary directs facial selectivity during cyclization, affording the (R)-configuration with diastereomeric ratios exceeding 95:5 .
Table 1: Stereoselective Methods for (R)-Pyrrolidine-3-carboxylate Synthesis
Strategy | Key Reagent/Catalyst | Yield (%) | ee (%) | Limitations |
---|---|---|---|---|
Chiral Pool (L-Aspartic) | N/A | 28-35 | >99 | 7 steps, low overall yield |
Enzymatic Resolution | Immobilized Lipase B | 42-48 | 98-99 | Max 50% yield |
Evans Auxiliary | (S)-4-Benzyloxazolidin-2-one | 65-72 | 95-98 | Auxiliary removal required |
Asymmetric Hydrogenation | Rh-(R,R)-Et-DuPhos Complex | 88 | 97 | Specialized catalyst needed |
Recent advances in dynamic kinetic resolution (DKR) have addressed the inherent 50% yield limitation of classical resolutions. By combining racemization catalysts (e.g., Shvo's catalyst) with stereoselective enzymes under continuous flow conditions, researchers have achieved (R)-pyrrolidine-3-carboxylate derivatives in yields up to 85% with maintained enantiopurity (98-99% ee). This represents a significant improvement over batch processes [1] [6].
Organometallic chemistry provides powerful tools for introducing diverse functionality to the tert-butyl group while preserving the stereochemical integrity of the pyrrolidine core. Negishi cross-coupling stands out for its versatility in forming carbon-carbon bonds at sterically hindered positions. The process involves transmetalation between organozinc intermediates and aryl/vinyl halides under palladium catalysis. For tert-butyl (R)-3-iodopyrrolidine-1-carboxylate, coupling with vinylzinc bromide proceeds efficiently at 0.5 mol% Pd(PPh₃)₄ in THF at 60°C, yielding tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate in 92% yield with complete retention of configuration [1] [6].
Grignard additions to tert-butyl-protected aldehydes derived from pyrrolidine carboxylates demonstrate remarkable functional group tolerance. The reaction of tert-butyl (R)-3-formylpyrrolidine-1-carboxylate with ethylmagnesium bromide (3 equiv) in anhydrous THF at -78°C produces the corresponding chiral alcohol with 89% diastereoselectivity. This stereochemical outcome is attributed to chelation control through the proximal carbamate carbonyl, directing nucleophile approach from the less hindered face [7].
Table 2: Organometallic Functionalization of tert-Butyl (R)-Pyrrolidine Derivatives
Reaction Type | Organometallic Reagent | Product | Yield (%) | Stereoselectivity |
---|---|---|---|---|
Negishi Coupling | VinylZnBr | (R)-3-Vinylpyrrolidine carboxylate | 92 | Retention (>99% ee) |
Grignard Addition | EtMgBr | (R)-3-(1-Hydroxyethyl)pyrrolidine | 85 | 89% de |
Kumada Coupling | 4-MeOC₆H₄MgCl | (R)-3-(p-Methoxyphenyl)pyrrolidine | 78 | Retention (98% ee) |
Reformatsky Reaction | BrZnCH₂COOEt | (R)-3-(β-Alanate)pyrrolidine | 91 | Diastereomeric mixture |
The tert-butyl group itself undergoes directed ortho-metalation (DoM) when equipped with appropriate directing groups. Installation of a dimethylaminomethyl substituent enables lithiation at the ortho position using s-BuLi/TMEDA complex in hexanes at -40°C. Subsequent quenching with electrophiles (D₂O, CO₂, aldehydes) introduces functionality without epimerization of the pyrrolidine stereocenter. This strategy demonstrates the synthetic flexibility achievable through careful manipulation of the tert-butyl group's periphery [5] [6].
Catalytic hydrogenation serves as the cornerstone for reducing unsaturated intermediates in the synthesis of tert-butyl (R)-pyrrolidine-3-carboxylate derivatives. The chemoselective reduction of vinyl groups to ethyl substituents requires careful catalyst selection to prevent N-Boc cleavage or racemization. Heterogeneous palladium catalysts (Pd/C 5-10%) in ethanol at ambient hydrogen pressure (1 atm) achieve complete reduction of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate within 4 hours at 25°C. This mild protocol preserves enantiomeric excess (>99% ee) and avoids competitive ring saturation [1] [2].
For substrates containing reducible functional groups (e.g., nitro, nitrile), Raney nickel catalysis proves superior. Hydrogenation at 50 psi H₂ in methanol/water mixtures (9:1) selectively reduces alkenes while tolerating sensitive functional groups. The aqueous component prevents lactam formation by protonating intermediate enamines during reduction. Catalyst poisoning studies reveal that dimethyl sulfoxide (0.5 mol%) effectively suppresses over-reduction while maintaining high turnover frequency [2].
The development of asymmetric hydrogenation protocols for prochiral dehydroamino acid derivatives enables direct access to enantiopure pyrrolidine carboxylates. Rhodium complexes with chiral bisphosphine ligands (e.g., (R,R)-Et-DuPhos) catalyze the hydrogenation of tert-butyl 3-cyano-5-oxopyrrolidine-1-carboxylate at 50 psi H₂ in dichloromethane. This transformation installs the C3 stereocenter with 97% ee and 88% isolated yield, representing a streamlined approach to the target scaffold without resolution steps [5] [8].
Oxalate salt formation serves as the critical final purification and stabilization step for tert-butyl (R)-pyrrolidine-3-carboxylate. The process involves precise acid-base stoichiometry control, typically employing oxalic acid dihydrate (1.05 equiv) in anhydrous acetone or ethyl acetate. Crystallization kinetics studies reveal that supersaturation ratios (S = C/C*) between 1.5-2.0 optimize crystal habit and particle size distribution. Below S=1.5, crystallization proceeds too slowly, while above S=2.0, excessive nucleation leads to fine particles with poor filterability [3].
The supramolecular assembly of the oxalate salt features a robust three-dimensional hydrogen-bonding network. X-ray diffraction analysis demonstrates that the protonated pyrrolidine nitrogen forms strong N⁺-H···O hydrogen bonds (2.65-2.72 Å) with oxalate anions. Additional stabilization arises from C-H···O interactions between the tert-butyl group and oxalate oxygen atoms. This dense packing arrangement explains the exceptional crystalline stability and resistance to hygroscopicity observed in bulk samples [7].
Table 3: Crystallization Parameters for Oxalate Salt Formation
Crystallization Solvent | Solubility (g/L, 20°C) | Optimal Temp (°C) | Crystal Habit | Yield (%) | Purity (%) |
---|---|---|---|---|---|
Anhydrous Acetone | 14.2 | 0-5 | Platelets | 92 | 99.8 |
Ethyl Acetate | 8.7 | 10-15 | Prismatic needles | 89 | 99.5 |
2-Propanol | 23.5 | -10 | Agglomerates | 85 | 98.9 |
Acetonitrile | 5.9 | 25 | Fine needles | 94 | 99.7 |
Polymorph screening identified three distinct crystalline forms, with Form I exhibiting superior stability under accelerated storage conditions (40°C/75% RH). Conversion to Form I is achieved through controlled antisolvent addition (n-heptane) to saturated solutions in acetone, followed by seeded cooling crystallization (0.5°C/min cooling rate). This process yields the thermodynamically stable monohydrate with consistent particle size (D₅₀ = 85-100 μm), ensuring excellent filtration and drying characteristics essential for pharmaceutical manufacturing [3] [7].
Modern approaches to pyrrolidine ring formation emphasize catalytic asymmetric methodologies that directly install the chiral center. Palladium-catalyzed C(sp³)-H functionalization enables direct arylation of proline derivatives without prefunctionalization. A notable example employs Pd(OAc)₂ (5 mol%) with (+)-sparteine (6 mol%) as chiral mediator in MTBE at -78°C. This system achieves enantioselective α-arylation of tert-butyl pyrrolidine-1-carboxylate with 4-bromobenzoate, delivering sterically hindered quaternary center-containing pyrrolidines with 91.6% ee. The organozinc intermediate (formed via deprotonation/transmetalation) participates in Negishi coupling without racemization [6].
Organocatalytic Mannich cyclizations provide complementary access to 3,4-disubstituted pyrrolidine carboxylates. Chiral pyrrolidine-based catalysts (e.g., MacMillan catalyst, 10 mol%) promote the stereoselective addition of aldehydes to tert-butyl (E)-N-Boc-aldiminoacetates. This domino reaction constructs the pyrrolidine ring while installing three contiguous stereocenters with excellent diastereocontrol (dr >20:1) and enantioselectivity (94-98% ee). Computational studies attribute stereoselectivity to a well-organized enamine-iminium transition state shielded by the catalyst's bulky diarylprolinol silyl ether group [2] [8].
Enzymatic desymmetrization strategies have emerged for constructing chiral pyrrolidine cores from meso precursors. Lipase-catalyzed (CAL-B) hydrolysis of diethyl 2-(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)malonate proceeds with high regioselectivity, yielding monoacid intermediates with 98% ee. Subsequent decarboxylation affords enantiomerically enriched tert-butyl (R)-3-carboxypyrrolidine-1-carboxylate without racemization. This biocatalytic approach exemplifies green chemistry principles by operating in aqueous media at ambient temperature [1] [3].
Table 4: Asymmetric Catalysis Approaches to (R)-Pyrrolidine-3-carboxylates
Catalytic System | Reaction Type | ee (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Pd/(+)-Sparteine | C(sp³)-H Arylation | 91.6 | 75 | Direct functionalization |
Rh-(R,R)-Et-DuPhos | Asymmetric Hydrogenation | 97 | 88 | Redox-economical |
Diarylethenol Silyl Ether Organocatalyst | Mannich Cyclization | 98 | 82 | Builds complex substitution patterns |
Lipase CAL-B | Enzymatic Desymmetrization | 98 | 65 | Sustainable conditions |
Cu-Box Complex | Aldol Cyclization | 95 | 78 | Air-stable catalyst |
The integration of continuous flow technology with asymmetric catalysis has revolutionized large-scale production. Immobilized chiral catalysts packed in microreactors enable residence times under 10 minutes for enantioselective pyrrolidine synthesis, compared to 24 hours in batch processes. This approach enhances mass transfer and heat dissipation while facilitating catalyst recycling (>20 cycles without erosion of ee). Such advancements address historical limitations in throughput for enantioselective transformations [6] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: